4-Cyano-3-fluorophenylboronic acid
Overview
Description
4-Cyano-3-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It has an average mass of 164.930 Da and a monoisotopic mass of 165.039734 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from Triisopropyl borate and 4-Bromo-2-fluorobenzonitrile .Scientific Research Applications
Synthesis Applications
Halodeboronation Reactions
4-Cyano-3-fluorophenylboronic acid is used in halodeboronation reactions, leading to the formation of aryl bromides and chlorides, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).
Catalyzed Coupling Reactions
It is involved in palladium(0)-catalyzed coupling reactions for synthesizing 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, impacting transition temperatures and phase stabilities in liquid crystals (Gray et al., 1995).
Pharmaceutical Intermediate Synthesis
Used in the scalable synthesis of pharmaceutical intermediates, such as a PDE-4 inhibitor, demonstrating its utility in complex organic syntheses (Jiang et al., 2010).
Spectroscopy and Surface Chemistry
Spectroscopic Studies
Its analogues like fluoro and formyl phenylboronic acids are subjects of systematic spectroscopic studies using FT-IR, FT-Raman, and SERS to understand adsorption modes and isomer geometry (Piergies et al., 2013).
Annulation Reactions
Involved in [3 + 2] annulation reactions with alkynes or alkenes to form substituted indenones or indanones, showing its versatility in organic synthesis (Miura & Murakami, 2005).
Material Science and Nanotechnology
Boron-Containing Monolayers
Studies reveal its reactions with H- and Cl-terminated Si(100) surfaces in solution, forming Si-O-B structures, crucial for semiconductor technology (Silva-Quiñones et al., 2021).
Glucose-Sensing Material
Utilized in the development of photonic crystal glucose-sensing materials, indicating its application in noninvasive glucose monitoring (Alexeev et al., 2004).
Liquid Crystal Synthesis
Integral in the preparation of novel liquid crystal compounds, laying a foundation for advanced liquid crystal material research (Shen Jin-ping, 2007).
Chemical Education
- Undergraduate Laboratory Experimentation: Featured in contemporary undergraduate laboratory experiments, such as in the study of Suzuki–Miyaura cross-coupling reactions, enhancing educational experiences in organic and inorganic chemistry (Lee et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally environmentally benign , suggesting it has a low impact on the environment.
Biochemical Analysis
Biochemical Properties
4-Cyano-3-fluorophenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, this compound can induce oxidative stress in cells, affecting cellular homeostasis and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions are critical for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered metabolic states. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. Additionally, it can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in cellular processes. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways. These localization patterns are essential for understanding the compound’s cellular effects .
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLXUOZUMPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382448 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843663-18-3 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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